N,N-diformylacetamide

Description

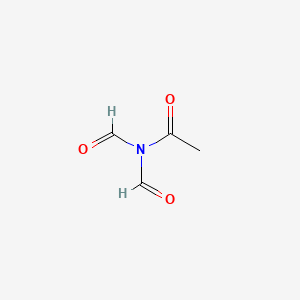

N,N-Diformylacetamide is an organic compound with the molecular formula C4H5NO3. It is a clear, colorless liquid that is primarily used in organic synthesis. The compound is characterized by the presence of two formyl groups attached to the nitrogen atom of an acetamide moiety. This unique structure makes it a valuable reagent in various chemical reactions.

Properties

IUPAC Name |

N,N-diformylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3/c1-4(8)5(2-6)3-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHBLOGBMDVRDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429048 | |

| Record name | N,N-diformylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26944-31-0 | |

| Record name | N,N-diformylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Diformylacetamide can be synthesized through the formylation of acetamide. One common method involves the reaction of acetamide with formic acid under controlled conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formylation process. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, this compound is produced using a similar approach but on a larger scale. The process involves the continuous addition of formic acid to a reactor containing acetamide and a catalyst. The reaction mixture is heated and stirred to promote the formation of this compound. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: N,N-Diformylacetamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form amines.

Substitution: It can participate in nucleophilic substitution reactions, where the formyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols can be used under acidic or basic conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N,N-Diformylacetamide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: It is used in the development of pharmaceuticals and drug intermediates.

Industry: It is employed in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Diformylacetamide involves its ability to act as a formylating agent. The formyl groups attached to the nitrogen atom can be transferred to other molecules, facilitating the formation of new chemical bonds. This property makes it a valuable reagent in organic synthesis, where it is used to introduce formyl groups into various substrates.

Comparison with Similar Compounds

N,N-Dimethylformamide: A similar compound with two methyl groups attached to the nitrogen atom instead of formyl groups.

N,N-Dimethylacetamide: Another related compound with two methyl groups attached to the nitrogen atom of an acetamide moiety.

Comparison: N,N-Diformylacetamide is unique due to the presence of two formyl groups, which impart distinct reactivity compared to its dimethyl counterparts. While N,N-Dimethylformamide and N,N-Dimethylacetamide are primarily used as solvents, this compound is valued for its formylating ability, making it a versatile reagent in organic synthesis.

Biological Activity

N,N-Diformylacetamide (DFA) is a compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of DFA, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is an acetamide derivative characterized by two formyl groups attached to the nitrogen atom. The general structure can be represented as follows:

The synthesis of DFA typically involves the formylation of acetamide using formic acid or other formylating agents under controlled conditions. Various methods have been explored to enhance yield and purity, including the use of catalytic systems and optimizing reaction conditions .

Antimicrobial Properties

DFA has shown promising antimicrobial activity against a range of pathogens. Studies indicate that it exhibits significant antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. The mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and ultimately cell death .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Bacillus cereus | 64 µg/mL |

| Escherichia coli | 128 µg/mL |

Antioxidant Activity

DFA has also been evaluated for its antioxidant properties. In vitro assays demonstrate that it can scavenge free radicals effectively, contributing to its potential as a therapeutic agent in oxidative stress-related diseases. The antioxidant activity is attributed to its ability to donate hydrogen atoms and stabilize free radicals .

Table 2: Antioxidant Activity Assays

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

The biological activity of DFA can be attributed to several mechanisms:

- Cell Membrane Disruption : DFA interacts with bacterial membranes, causing structural damage and increased permeability.

- Free Radical Scavenging : DFA's chemical structure allows it to neutralize reactive oxygen species (ROS), reducing oxidative damage.

- Enzyme Inhibition : Preliminary studies suggest that DFA may inhibit certain enzymes involved in bacterial metabolism, although more research is needed to elucidate these pathways.

Case Studies

Case Study 1: Antibacterial Efficacy

A recent study investigated the antibacterial efficacy of DFA against multidrug-resistant strains of Staphylococcus aureus. The study utilized both in vitro and in vivo models, demonstrating that treatment with DFA significantly reduced bacterial load in infected tissues compared to controls. The findings suggest that DFA could be a candidate for developing new antibiotics .

Case Study 2: Antioxidant Potential

In another investigation, researchers explored the antioxidant potential of DFA in a model of oxidative stress induced by hydrogen peroxide in human endothelial cells. Results indicated that pre-treatment with DFA reduced cell death and oxidative damage markers significantly, highlighting its protective effects against oxidative stress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.